Bu3Sn-Epidepride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Bu3Sn-Epidepride is a compound that involves the use of Tributyltin hydride (Bu3SnH), an organotin compound . It’s used in the synthesis of Epidepride , a ligand for single photon emission computerized tomography (SPECT) that specifically labels D2-like dopamine receptors .

Synthesis Analysis

The synthesis of Epidepride involves the transformation of Epidepride into the labeling precursor Bu3Sn-Epidepride. This is achieved by reaction with Bu3Sn2 and Pd(PPh3)4 in dry toluene . The product is then isolated and purified by normal phase (silica) preparative HPLC and analyzed by NMR, MS, and HPLC .Aplicaciones Científicas De Investigación

Translational Research and Epidemiology

Bu3Sn-Epidepride's role in translational research (TR) is significant, particularly in the context of epidemiology. TR emphasizes the translation of scientific discoveries, such as Bu3Sn-Epidepride, into practical applications for population health impact. This process involves multiple phases, from basic scientific discovery to the development and evaluation of candidate applications, and ultimately their impact on population health outcomes (Khoury, Gwinn, & Ioannidis, 2010).

Nanotherapeutics Against Melanoma

Bu3Sn-Epidepride has been researched for its potential in nanotherapeutics, particularly against melanoma. Amphiphilic cyclodextrin (ACyD) is used to create nanoassemblies for the delivery of Bu3Sn-Epidepride to melanoma cancer cells. These nanoassemblies enhance internalization efficiency and cytotoxicity in melanoma cells, inducing apoptotic cell death and preventing cell proliferation at lower concentrations (Mazzaglia et al., 2013).

Larvicidal Activity

The larvicidal activity of Bu3Sn-Epidepride complexes has been studied, especially concerning mosquito larvae. These complexes have been shown to be effective larvicides against various mosquito larvae species, indicating potential applications in controlling mosquito-borne diseases (Baul et al., 2005).

Neuroimaging and Receptor Quantification

[123I]epidepride is utilized in neuroimaging to quantify striatal and extrastriatal D2/3 receptors. It plays a crucial role in preclinical and clinical single-photon emission computed tomography (SPECT) imaging. This application is significant for understanding neurological conditions and assessing the impact of treatments on D2/3 receptor availability (Tsartsalis, Tournier, & Millet, 2020).

Selective Enyne Cyclizations

Bu3Sn-mediated radical cyclization of aromatic enynes demonstrates high selectivity, suggesting potential applications in the field of organic synthesis. This process results in the formation of Sn-substituted indenes, which can be utilized for further chemical transformations (Mondal et al., 2013).

Spectroscopic Studies

Spectroscopic studies of Bu3Sn-Epidepride have been conducted to understand its chemical properties. Transient absorption spectroscopy (TAS) has been used to measure the rate of formation, termination, and abstraction of the tri-n-butylstannyl radical, providing insights into the kinetics and dynamics of these radicals in various chemical reactions (Shaw et al., 2004).

Dopamine Receptor Imaging in Schizophrenia Models

[123I]epidepride is used in imaging platforms to evaluate alterations in dopamine D2/D3 receptor binding in rat schizophrenia models. This has implications for diagnosing and evaluating the therapeutic effects of antipsychotic drugs in such models (Huang et al., 2014).

Propiedades

Número CAS |

135382-47-7 |

|---|---|

Nombre del producto |

Bu3Sn-Epidepride |

Fórmula molecular |

C28H50N2O3Sn |

Peso molecular |

581.42 |

Pureza |

>98% |

Sinónimos |

(S)-5-(tri-n-butyltin)-N-((1-ethyl-2-pyrrolidinyl)methyl)-2,3-dimethoxybenzamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

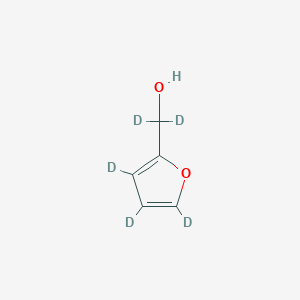

![[4-((2)H3)methoxyphenyl]methanol](/img/structure/B1148064.png)

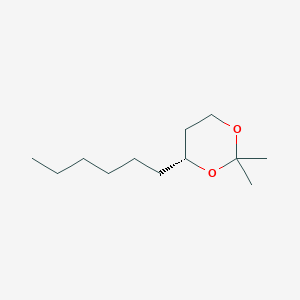

![1,1,1-trideuterio-2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-ol](/img/structure/B1148075.png)